![molecular formula C13H14FN3O2 B2445109 N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207036-34-7](/img/structure/B2445109.png)
N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide
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Description
N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide, also known as FPEPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Environmental Fate and Effects of Chemical Compounds
Occurrence, Fate, and Behavior in Aquatic Environments
A review on parabens, which share structural similarities with the given compound through the presence of phenolic and acetamide groups, discusses their widespread use, environmental persistence, and the need for further study on their effects. Parabens, like N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide, could have significant environmental impacts, necessitating research into their behavior and fate in aquatic systems (Haman et al., 2015).
Biochemical and Pharmacological Applications
Synthesis of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles, which includes compounds like N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide, is significant for developing biologically active compounds. These derivatives exhibit a wide range of biological activities, such as anticancer and anti-inflammatory effects. The study emphasizes the importance of pyrazole moieties in medicinal chemistry, highlighting their role in creating potent pharmaceutical agents (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c14-11-2-4-12(5-3-11)19-9-7-15-13(18)10-17-8-1-6-16-17/h1-6,8H,7,9-10H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEYVBZQXUSMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide |
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